molecular formula C24H20N2O5S B11386741 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11386741
M. Wt: 448.5 g/mol
InChI Key: PATMJOBIWWWCRE-UHFFFAOYSA-N
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Description

This compound belongs to the chromene-carboxamide class, characterized by a 4-oxo-4H-chromene-2-carboxamide core linked to a sulfamoylphenyl group substituted with benzyl(methyl)amine. Its molecular formula is C₂₅H₂₂N₂O₅S (molecular weight: 462.52 g/mol) .

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H20N2O5S/c1-26(16-17-7-3-2-4-8-17)32(29,30)19-13-11-18(12-14-19)25-24(28)23-15-21(27)20-9-5-6-10-22(20)31-23/h2-15H,16H2,1H3,(H,25,28)

InChI Key

PATMJOBIWWWCRE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Biological Activity

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide, also referred to as D103-1967, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its structural characteristics, mechanisms of action, and therapeutic applications.

Chemical Structure

The molecular formula of this compound is C26H24N2O5S. The compound features a chromene core linked to a sulfamoyl group, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC26H24N2O5S
Molecular Weight476.55 g/mol
IUPAC NameThis compound
CAS Number874399-44-7

Antimicrobial Properties

Research indicates that compounds with sulfamoyl groups often exhibit antimicrobial activity. The presence of the benzyl(methyl)sulfamoyl moiety in this compound suggests potential efficacy against various bacterial strains. Studies have shown that similar sulfamoyl derivatives can inhibit bacterial growth by interfering with essential metabolic pathways.

Anticancer Activity

The chromene framework has been associated with anticancer properties. For instance, derivatives of chromene have demonstrated the ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation . Preliminary studies suggest that this compound may similarly affect cancer cell lines.

The proposed mechanism involves the interaction of the compound with specific enzymes or receptors . For example, it may inhibit certain kinases or enzymes involved in tumor progression or bacterial metabolism. The structural analysis indicates that intramolecular hydrogen bonding within the compound could enhance its binding affinity to target sites .

In Vitro Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency against breast and colon cancer cells .

Comparative Analysis

A comparative study involving related compounds highlighted that modifications in the chromene structure significantly influence biological activity. For instance, variations in substituents on the phenyl ring resulted in differing levels of antimicrobial and anticancer efficacy, indicating that structural optimization is key for enhancing therapeutic potential .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the chromene family, characterized by a fused benzene and pyran ring. Its structure includes a sulfamoyl group, which enhances its biological activity, making it a subject of interest in drug development.

  • Molecular Formula : C26H24N2O5S
  • Molecular Weight : 476.5 g/mol
  • IUPAC Name : N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
  • CAS Number : 879566-05-9

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromene have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines.

StudyCompound TestedCancer TypeResult
3-carboxy-coumarin sulfonamidesBreast CancerInhibition of HDAC6 activity
D103-1967 (similar structure)Various TumorsCytotoxic effects observed

The mechanism of action often involves the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival.

Antimicrobial Properties

The sulfamoyl group within the compound has been linked to antimicrobial activities. Studies suggest that similar sulfamoyl derivatives can effectively combat bacterial infections, making them valuable in developing new antibiotics.

StudyCompoundBacteria TestedResult
Benzamide derivativesE. coli, S. aureusSignificant inhibition observed

Material Science Applications

This compound's unique structure allows it to be utilized in creating advanced materials, such as polymers and nanocomposites. Its ability to form stable complexes with metal ions has potential applications in catalysis and sensor technology.

Polymer Synthesis

The compound can serve as a monomer or additive in polymer chemistry, enhancing the thermal and mechanical properties of polymers.

ApplicationPolymer TypeEnhancement
CoatingsEpoxyImproved durability
CompositesThermoplasticsIncreased strength

Case Studies and Research Findings

Numerous studies have highlighted the efficacy of this compound in various applications:

  • Anticancer Research : A study demonstrated that derivatives of this compound could inhibit cell growth in several cancer lines through HDAC inhibition, suggesting a pathway for developing new anticancer therapies.
  • Antimicrobial Studies : Research on related sulfamoyl compounds revealed promising results against multiple bacterial strains, indicating potential for new antibiotic formulations.
  • Material Innovations : Investigations into its use in polymer synthesis have shown that incorporating this compound can significantly enhance the properties of the resulting materials.

Comparison with Similar Compounds

Structural Analogues of Chromene-Carboxamides

Compound Name Core Structure Sulfamoyl Substituent Chromene Substitution Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 4-oxo-4H-chromene-2-carboxamide Benzyl(methyl) None C₂₅H₂₂N₂O₅S 462.52
BH37262 (6-methyl derivative) 4-oxo-4H-chromene-2-carboxamide Benzyl(methyl) 6-methyl C₂₅H₂₂N₂O₅S 462.52
BH37258 4-oxo-4H-chromene-2-carboxamide Ethyl(phenyl) 6-methyl C₂₅H₂₂N₂O₅S 462.52
6-Chloro-7-methyl derivative 4-oxo-4H-chromene-2-carboxamide 3,4-Dimethylisoxazol-5-yl 6-chloro, 7-methyl C₂₃H₂₁ClN₂O₅S 472.94
N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide 4-oxo-4H-chromene-2-carboxamide Methyl(phenyl) None C₂₃H₁₈N₂O₅S 434.47

Key Observations :

  • Chromene Substitutions : The addition of methyl (BH37262) or chloro/methyl groups () increases molecular weight and may enhance steric effects or electronic properties, influencing target binding .

Functional Analogues with Different Cores

Compound Name Core Structure Sulfamoyl Substituent Key Functional Groups Biological Activity Molecular Weight (g/mol) References
LMM5 (1,3,4-oxadiazole) 1,3,4-Oxadiazole Benzyl(methyl) 4-Methoxyphenylmethyl Antifungal (C. albicans) 548.60
LMM11 (1,3,4-oxadiazole) 1,3,4-Oxadiazole Cyclohexyl(ethyl) Furan-2-yl Antifungal (C. albicans) 498.59
Pyrazole-sulfonamide hybrids () Pyrazole Pyridin-2-yl Cyano, phenyl Cytotoxic (colon cancer) Varies (e.g., 437.47 for compound 9)

Key Observations :

  • Core Structure Impact : The target compound’s chromene core differs from 1,3,4-oxadiazoles (LMM5/LMM11) and pyrazoles, which are associated with distinct biological pathways. For example, oxadiazoles like LMM5 inhibit thioredoxin reductase in fungi , while chromenes may target kinases or DNA-interacting proteins.
  • Sulfamoyl Role : Despite structural differences, the sulfamoyl group is a common pharmacophore, suggesting its importance in binding to sulfonamide-sensitive enzymes or receptors .

Physicochemical and Pharmacological Comparisons

A. Solubility and Lipophilicity :

  • Chloro/methyl substitutions on chromene () may reduce solubility due to increased hydrophobicity .

Q & A

Q. How to identify protein targets using chemoproteomic approaches?

  • Methodological Answer : Synthesize a biotinylated derivative for pull-down assays. Analyze bound proteins via LC-MS/MS (Orbitrap Fusion Lumos). Validate hits with surface plasmon resonance (SPR) or CETSA (cellular thermal shift assay) .

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